N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide
Description
N-[3-(Acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone linking two key moieties: a 3-(acetylamino)phenyl group and a 1H-indol-3-yl group.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(24)22-16-7-5-8-17(12-16)23-20(25)11-4-6-15-13-21-19-10-3-2-9-18(15)19/h2-3,5,7-10,12-13,21H,4,6,11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
RJZJZSOGCXGQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amide Bond Formation: The amide bond can be formed by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acetylamino group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Shared Moieties: All compounds except the β-alanine esters and CTPS1 inhibitors incorporate aromatic groups (indole or phenyl) and amide/acetamide linkages. The acetylamino phenyl group is recurrent, suggesting its role in molecular recognition.
- Functional Group Variations :
- Compound 138 : Dichloroacetamide and hydroxyl groups may enhance binding to bacterial targets (analogous to chloramphenicol) .
- 3r : Tosyl group improves solubility and stability, common in sulfonamide drugs .
- FE@SNAP : Fluorine atoms and piperidinyl groups optimize receptor affinity and blood-brain barrier penetration .
Pharmacological Implications
- Activity Gaps : While compound 138 shows analgesic activity , the target compound’s biological effects remain uncharacterized in the evidence.
Biological Activity
N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.4 g/mol . The compound features an indole moiety connected to a phenyl group through a butanamide backbone, which is significant for its biological interactions.
1. Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for treating conditions such as arthritis and chronic pain. The mechanism of action is likely related to the indole structure, which is known for its diverse biological activities.
2. Antitumor Activity
The indole derivatives have been associated with antitumor effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of this compound in this regard requires further investigation but shows promise based on structural similarities.
3. Antimicrobial Properties
Studies on related compounds have demonstrated antimicrobial activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Candida albicans . While specific data on this compound is limited, its structural features suggest potential efficacy against microbial infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-acetamidophenyl)-4-(1-methylindol-3-yl)butanamide | C18H22N2O2 | Similar but without phenolic substitution | Anticancer activity |
| N-(2-acetylaminophenyl)-4-(indol-3-yl)butanamide | C18H22N2O2 | Contains acetylamino group on different position | Anti-inflammatory |
| 5-Methylindole derivatives | Varies | Indole core with various substitutions | Antimicrobial properties |
This table highlights how the unique combination of an acetylamino group and a butanamide linkage in this compound may enhance its binding affinity to biological targets compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of various substituted phenyl derivatives, establishing a quantitative structure-activity relationship (QSAR). These studies indicate that substituents on the phenolic ring significantly affect the biological activity of related compounds .
For instance, compounds with halogenated substitutions have shown enhanced antimicrobial effectiveness due to increased lipophilicity, facilitating membrane penetration . While specific data on this compound's antimicrobial activity remains to be fully characterized, its structural attributes suggest potential efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
